Sodium metaphosphate
Description
Structure
2D Structure
Properties
InChI |
InChI=1S/Na.HO3P/c;1-4(2)3/h;(H,1,2,3)/q+1;/p-1 | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMNWCRSESPIJM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10124-56-8 (Parent) | |
| Record name | Metaphosphoric acid, sodium salt | |
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DSSTOX Substance ID |
DTXSID6040244 | |
| Record name | Sodium metaphosphate | |
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Molecular Weight |
101.962 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid, practically insoluble in water; [Merck Index] | |
| Record name | Sodium metaphosphate | |
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Solubility |
White powder. Practically insol in water and in aq solns of pyrophosphates and hexametaphosphates. Sol in mineral acids. Does not form complexes with Fe(II), Fe(III), U(IV) salts. /Maddrell's salt (polymeric sodium metaphosphate)/, Sol in water (pH adjusted to 8-8.6). Insol in organic solvents. Possess dispersing and deflocculating properties, coagulate albumins, and inhibit the crystallinization of slightly sol compds such as calcium carbonate and calcium sulfate. /Glassy sodium metaphosphate; Graham's salt/ | |
| Record name | SODIUM METAPHOSPHATE | |
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CAS No. |
10361-03-2, 14550-21-1, 10124-56-8, 50813-16-6 | |
| Record name | Sodium metaphosphate | |
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| Record name | Metaphosphoric acid, sodium salt | |
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| Record name | Metaphosphoric acid (HPO3), sodium salt (1:1) | |
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| Record name | Sodium metaphosphate | |
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| Record name | Sodium metaphosphate | |
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| Record name | SODIUM METAPHOSPHATE | |
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Synthetic Methodologies and Preparation Techniques
Thermal Condensation Routes for Polymeric Forms
Polymeric sodium metaphosphates, often referred to as Graham's salts or sodium hexametaphosphate (SHMP), are typically synthesized through the thermal dehydration and condensation of sodium phosphates. This process involves heating precursor materials to high temperatures, driving off water and forming longer phosphate (B84403) chains.
The characteristics of the resulting polymeric sodium metaphosphate are significantly influenced by the precise control of polymerization parameters such as temperature and reaction time.
Temperature: Heating monosodium phosphate (NaH₂PO₄) to temperatures above 620°C leads to dehydration and polymerization, forming this compound melt chemicalbook.comchemicalbook.comasiachmical.com. Further heating of sodium dihydrogen phosphate to 700-900°C, until the melt is completely transparent and free of bubbles, followed by rapid quenching, yields sodium hexametaphosphate chemicalbook.comasiachmical.com. Temperatures around 650°C can produce amorphous sodium hexametaphosphate semanticscholar.org. For instance, heating sodium dihydrogen phosphate to 250°C followed by quenching yields the dimer of this compound, while heating to 650°C and quenching produces sodium hexametaphosphate chemicalbook.comasiachmical.com. The transition to sodium trimetaphosphate occurs above 505°C, and to sodium hexametaphosphate above 607°C nih.gov. High-temperature treatment of sodium orthophosphate monosubstituted at 700-775°C for durations ranging from 30 minutes to 9 hours can synthesize polyphosphates of varying chain lengths semanticscholar.org.
Time: The duration of thermal treatment is crucial for achieving the desired degree of polymerization and minimizing unwanted byproducts. For example, to produce sodium trimetaphosphate substantially free of water-insoluble metaphosphates (IMP), conventional processes require holding reaction materials at temperatures above 450°C for at least 48 hours. However, advanced methods can achieve significantly reduced IMP levels within minutes at temperatures above 350°C google.com. In the context of activating sodium hexametaphosphate frit particles, heating for at least 30 minutes, and preferably between 1 and 5 hours, is recommended csic.es. Rapid cooling of the melt in one minute or less yields sodium hexametaphosphate, whereas slow cooling over approximately twenty minutes produces sodium trimetaphosphate google.com.
The initial ratio of reactants, particularly the Na₂O:P₂O₅ molar ratio, plays a critical role in determining the structure and properties of the synthesized this compound.
When using the phosphorus pentoxide method, mixing phosphorus pentoxide with soda ash in a proportion of Na₂O:P₂O₅ = 1–1.1 and heating indirectly in a graphite (B72142) crucible leads to dehydration and fusion, producing sodium hexametaphosphate melt chemicalbook.comasiachmical.com.
In the sodium dihydrogen phosphate method, neutralizing soda ash solution with phosphoric acid to form sodium dihydrogen phosphate, followed by dehydration and polymerization at 620°C, yields this compound chemicalbook.comchemicalbook.comasiachmical.com.
The process for preparing this compound from wet process phosphoric acid involves reacting it with sodium chloride at a temperature of 400-530°C, with the Na:P ratio influencing the NaCl content in the product google.com. A ratio of 0.85-0.90:1 results in a product with less than 0.6% NaCl, while a ratio of 0.95:1 is achievable at 500°C google.com.
Solution-Based Synthesis of Cyclic Metaphosphates
Cyclic sodium metaphosphates, such as sodium trimetaphosphate (Na₃P₃O₉), are also synthesized, often through pathways involving hydrolysis and condensation in aqueous media.
The synthesis of cyclic metaphosphates can involve controlled hydrolysis and condensation reactions. For instance, the condensation of orthophosphoric acid with carbodiimides in specific solvents can yield mixtures predominantly composed of cyclic ultraphosphates. Controlled hydrolysis of these mixtures can then produce a series of cyclic metaphosphates from trimetaphosphate to decametaphosphate researchgate.net. In prebiotic chemistry contexts, sodium trimetaphosphate has been shown to react with amino acids in aqueous solutions, facilitating peptide bond formation through intermediates like cyclic acylphosphoramidates (CAPA) frontiersin.orgmdpi.com.
Pure crystalline samples of cyclic metaphosphates, including sodium salts of trimetaphosphate through nonametaphosphate, can be isolated using ion-exchange chromatography and other chemical operations after synthesis in aqueous media researchgate.net.
Novel and Advanced Synthetic Approaches
Beyond traditional methods, advanced techniques are being explored for synthesizing this compound and related materials.
Coacervation: A novel method for preparing homogeneous organic-inorganic composites involves the hybridization of this compound glasses with polyethylene (B3416737) glycol (PEG) via coacervation. This process, starting from aqueous solutions, leads to amorphous sodium phosphate moieties amalgamated with PEG chains, which can recrystallize upon heat treatment nih.gov.
Microwave Radiation: Microwave radiation can be employed for the condensation polymerization of phosphorus-containing compounds, including sodium phosphates. This method can convert monosodium phosphate to sodium trimetaphosphate or sodium hexametaphosphate, with the cooling rate of the melt being critical for product type google.com.
Soft Chemistry Route: Hybrid nanocomposites of this compound and organic molecules can be synthesized using a soft chemistry route in aqueous media, involving ion exchange between this compound anions and organic cations scispace.com.
Key Parameters in this compound Synthesis
The following table summarizes critical temperature and time parameters involved in various synthetic routes for this compound and its related forms.
| Process/Stage | Temperature Range (°C) | Duration | Resulting Product/Intermediate | Reference(s) |
| Neutralization (Soda ash + Phosphoric acid) | 80-100 | 2 hours | Sodium dihydrogen phosphate solution | chemicalbook.comchemicalbook.comasiachmical.com |
| Dehydration of Sodium Dihydrate | 110-230 | Not specified | Removes crystalline water | chemicalbook.comchemicalbook.comasiachmical.com |
| Thermal Dehydration/Polymerization | 620 | Not specified | This compound melt | chemicalbook.comchemicalbook.comasiachmical.com |
| Melting and Polymerization | 700-900 | Until melt is transparent | Sodium hexametaphosphate melt | chemicalbook.comasiachmical.com |
| Quenching of melt | 60-80 | Rapid | Flake/glassy sodium hexametaphosphate | chemicalbook.comasiachmical.com |
| Heating for Dimer Formation | 250 | Quenched | Dimer of this compound | chemicalbook.comasiachmical.com |
| Heating for Hexametaphosphate Formation | 650 | Quenched | Sodium hexametaphosphate | chemicalbook.comasiachmical.com |
| Formation of Pyrophosphate/Maddrell's Salt | 250-350 | Not specified | Pyrophosphate, Maddrell's salt | semanticscholar.orgnih.govicm.edu.pl |
| Transition to Trimetaphosphate | >505 | Not specified | Trimetaphosphate | nih.gov |
| Transition to Hexametaphosphate | >607 | Not specified | Hexametaphosphate | nih.gov |
| Synthesis of Polyphosphates (variable chain length) | 700-775 | 30 min - 9 hours | Polyphosphates of different structures | semanticscholar.org |
| Formation of Amorphous Hexametaphosphate | 650 | Not specified | Amorphous sodium hexametaphosphate | semanticscholar.org |
| Conversion to Soluble Sodium Orthophosphate | 115 | Up to 1 hour | Soluble sodium orthophosphate (from condensed phosphates) | google.com |
| Activation of frit particles (heating) | 650-900 | ≥ 30 min (pref. 1-5 hrs) | Activated sodium hexametaphosphate frit particles | csic.es |
| Rapid Cooling of melt | N/A | < 1 minute | Sodium hexametaphosphate | google.com |
| Slow Cooling of melt | N/A | ~ 20 minutes | Sodium trimetaphosphate | google.com |
| Hydrolysis of cyclic metaphosphates | Boiling | Not specified | Orthophosphate | researchgate.net |
| Drying of hybrid polymer | 50 | 24 hours | Hybrid polymer (Polystyrene/Sodium metaphosphate) | semanticscholar.org |
| Thermal degradation start | 308-318 | Not specified | Decomposition of hybrid polymer | semanticscholar.org |
One-Step Thermal Synthesis from Inorganic Precursors
One-step thermal synthesis routes primarily utilize readily available inorganic sodium phosphate salts, such as sodium dihydrogen phosphate (NaH₂PO₄) or sodium acid pyrophosphate (Na₂H₂P₂O₇), and subject them to controlled heating. These processes involve dehydration and subsequent polymerization or cyclization reactions.
A common precursor is sodium dihydrogen phosphate (NaH₂PO₄) . When heated, it undergoes a series of transformations. At temperatures around 240-250°C, it dehydrates to form sodium acid pyrophosphate (Na₂H₂P₂O₇) and water youtube.comchemicalbook.comatamanchemicals.comicm.edu.pl. Further heating of sodium dihydrogen phosphate to approximately 550°C promotes the formation of cyclic sodium trimetaphosphate (Na₃P₃O₉) wikipedia.org. For the production of sodium hexametaphosphate (often referred to as Graham's salt or sodium polymetaphosphate), which consists of longer polymeric chains or cyclic structures with six (NaPO₃) units, higher temperatures are required. Heating sodium dihydrogen phosphate to between 600°C and 900°C, often followed by rapid quenching, facilitates the polymerization process chemicalbook.comatamanchemicals.comatamankimya.comatamanchemicals.comatamanchemicals.com. For instance, heating to 620°C can lead to dehydration and polymerization into sodium hexametaphosphate chemicalbook.comatamanchemicals.com. Rapid chilling of the molten product is crucial to obtain the glassy or powdered forms of these metaphosphates atamanchemicals.comatamankimya.com.
Alternatively, sodium pyrophosphate (Na₄P₂O₇) can serve as a precursor. Heating sodium pyrophosphate at temperatures between 500°C and 580°C can convert insoluble metaphosphate forms into soluble sodium trimetaphosphate google.com.
The resulting products are often glassy solids or powders, depending on the cooling rate. These thermal methods represent a direct route from simple orthophosphate or pyrophosphate precursors to various this compound structures in a single thermal treatment stage.
Table 1: Thermal Synthesis Parameters and Products of Sodium Metaphosphates
| Precursor(s) | Temperature Range (°C) | Heating/Cooling Conditions | Primary Product(s) | Citation(s) |
| Sodium dihydrogen phosphate (NaH₂PO₄) | 240-250 | Heating | Sodium acid pyrophosphate (Na₂H₂P₂O₇), then Maddrell's salt (insoluble) | icm.edu.plnih.gov |
| Sodium dihydrogen phosphate (NaH₂PO₄) | 550 | Heating | Sodium trimetaphosphate (Na₃P₃O₉) | wikipedia.org |
| Sodium dihydrogen phosphate (NaH₂PO₄) | 600-620 | Heating, followed by rapid quenching | Sodium hexametaphosphate / Sodium polymetaphosphate | chemicalbook.comatamanchemicals.com |
| Sodium dihydrogen phosphate (NaH₂PO₄) | 700-900 | Melting, followed by quenching | Sodium hexametaphosphate | chemicalbook.com |
| Monosodium orthophosphate (NaH₂PO₄) | ~625+ | Heating to melt, followed by rapid chilling | Glassy this compound (soluble) | atamanchemicals.comatamankimya.com |
| Sodium pyrophosphate (Na₂H₂P₂O₇) | 500-580 | Heating | Sodium trimetaphosphate (STMP) | google.com |
| Sodium dihydrogen phosphate (NaH₂PO₄) | 700 | Heating, followed by quenching | Polyphosphate glass | acs.org |
| Sodium dihydrogen phosphate (NaH₂PO₄) | 250 | Heating, then quenching | Dimer of this compound | chemicalbook.com |
| Sodium dihydrogen phosphate (NaH₂PO₄) | 650 | Heating, then quenching | Sodium hexametaphosphate | chemicalbook.com |
Synthesis of Complex Metaphosphate Derivatives
Complex this compound derivatives encompass a range of structures beyond simple monomers, including cyclic species and polymers with varying chain lengths. The synthesis of these derivatives often involves controlled condensation, hydrolysis, or fractionation techniques.
Cyclic Metaphosphates: The synthesis of cyclic metaphosphates, such as sodium trimetaphosphate (Na₃P₃O₉) and longer cyclic chains like pentametaphosphate ((NaPO₃)₅), heptametaphosphate ((NaPO₃)₇), and nonametaphosphate ((NaPO₃)₉), can be achieved through various methods. Controlled hydrolysis of polyphosphates or products from phosphoric acid condensation with carbodiimides yields mixtures of cyclic metaphosphates, which can then be separated using ion-exchange chromatography researchgate.netresearchgate.net. Thermal treatment of sodium dihydrogen phosphate at specific temperatures can also selectively produce cyclic trimetaphosphate wikipedia.org.
Polymeric Metaphosphates (Sodium Polymetaphosphates): Commercial sodium hexametaphosphate and related products are often mixtures of linear polyphosphate chains of varying lengths, with the hexamer ((NaPO₃)₆) being a prominent component. These are generally referred to as sodium polymetaphosphates atamanchemicals.comatamankimya.comatamanchemicals.comatamanchemicals.comatamanchemicals.comwikipedia.org. The average chain length (degree of polymerization, Dp¯) can be controlled through synthesis parameters. For instance, fractionation of sodium polyphosphate glass or ion-exchange processes on potassium polyphosphate can yield sodium polyphosphates with specific average chain lengths researchgate.net. The thermal treatment of sodium dihydrogen phosphate under controlled conditions, including temperature and time, can also influence the resulting polymer chain length acs.orgresearchgate.net. Furthermore, the molar ratio of metal to phosphorus (M/P) in glass formulations can affect the average chain length of the polyphosphates google.com.
Table 2: Synthesis of Complex this compound Derivatives
| Derivative Type | Synthesis Method | Key Precursors/Reagents | Resulting Structure/Property | Citation(s) |
| Cyclic Metaphosphates | Controlled hydrolysis of polyphosphates | Polyphosphates | Cyclic species from trimetaphosphate to decametaphosphate (e.g., (NaPO₃)₅, (NaPO₃)₇, (NaPO₃)₉) | researchgate.netresearchgate.net |
| Cyclic Metaphosphates | Condensation of phosphoric acid with carbodiimides | Phosphoric acid, Carbodiimides | Cyclic ultraphosphates, non-hydrolysable analogues | researchgate.netunil.ch |
| Sodium Trimetaphosphate (Na₃P₃O₉) | Thermal treatment of sodium dihydrogen phosphate | Sodium dihydrogen phosphate (NaH₂PO₄) | Cyclic trimer | wikipedia.org |
| Sodium Polymetaphosphates | Fractionation of sodium polyphosphate glass | Sodium polyphosphate glass | Sodium polyphosphates (NaPP) with controlled average chain lengths (Dp¯) | researchgate.net |
| Sodium Polymetaphosphates | Ion-exchange process on potassium polyphosphate | Potassium polyphosphate | Sodium polyphosphates (NaPP) with controlled average chain lengths (Dp¯) | researchgate.net |
| Sodium Polymetaphosphates | Controlled thermal treatment of sodium dihydrogen phosphate | Sodium dihydrogen phosphate (NaH₂PO₄) | Polyphosphate chains with regulated length | researchgate.net |
| Sodium Polymetaphosphates | Glass formation with varying Metal/Phosphorus (M/P) ratios | Sodium phosphate precursors, Metal salts (e.g., K, Na) | Polyphosphates with varying average chain lengths (n) | google.com |
Compound List
this compound ((NaPO₃)n)
Sodium trimetaphosphate (Na₃P₃O₉)
Sodium hexametaphosphate ((NaPO₃)₆)
Sodium polymetaphosphate (Graham's salt, Maddrell's salt, Kurrol's salt)
Sodium dihydrogen phosphate (NaH₂PO₄)
Sodium acid pyrophosphate (Na₂H₂P₂O₇)
Sodium pyrophosphate (Na₄P₂O₇)
Sodium orthophosphate (Na₃PO₄, Na₂HPO₄, NaH₂PO₄)
Phosphorus pentoxide (P₄O₁₀)
Potassium polyphosphate (KPP)
Sodium-potassium hexametaphosphate (SKMP)
Sodium tetraborate (B1243019) (Na₂B₄O₇)
Phosphoric acid (H₃PO₄)
Structural Characterization and Advanced Analytical Techniques
Spectroscopic Analysis of Sodium Metaphosphate Architectures
Spectroscopic methods are invaluable for elucidating the chemical bonding, local environments, and structural motifs within this compound. Nuclear Magnetic Resonance (NMR) and vibrational spectroscopies (FTIR and Raman) offer complementary information about the phosphate (B84403) chain structures and the nature of chemical bonds.
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterizing the phosphate network in this compound materials. It is particularly sensitive to the different types of phosphate units (tetrahedra) and their connectivity, often described by the Qⁿ notation, where 'n' represents the number of bridging oxygen atoms.
In metaphosphate structures, the predominant species is the Q² unit, characterized by two bridging oxygen atoms linking phosphorus atoms in a chain. ³¹P NMR spectra of this compound glasses typically show a dominant signal corresponding to these Q² environments acs.orgresearchgate.netresearchgate.net. The presence of a minor signal with a higher chemical shift can indicate Q¹ (pyrophosphate) or Q³ (branched) units, which may arise from deviations in stoichiometry, hydrolysis, or the presence of impurities acs.orgresearchgate.net. The chemical shifts and linewidths in ³¹P NMR spectra can provide quantitative information about the distribution of these phosphate species and the degree of polymerization within the metaphosphate chains acs.orgresearchgate.net.
The vibrational spectra of this compound exhibit characteristic bands related to P-O stretching and bending vibrations. In Raman spectroscopy, prominent peaks are observed in the region of 1000–1200 cm⁻¹, assigned to the stretching vibrations of the PO₂ groups, which involve non-bridging oxygen (NBO) atoms acs.orgmohe.gov.my. The asymmetric stretching of these PO₂ units is typically found around 1176 cm⁻¹, while the symmetric stretch appears near 1050 cm⁻¹ mohe.gov.my. Bridging P-O-P linkages contribute to bands in the 600–700 cm⁻¹ range, corresponding to stretching vibrations acs.orgmohe.gov.my. The P=O stretching vibration, characteristic of the double bond in phosphate tetrahedra, is often observed around 1330 cm⁻¹ acs.orgmohe.gov.my.
FTIR spectroscopy also reveals similar vibrational modes. The addition of sodium ions (Na⁺) to phosphate networks can lead to the conversion of P-O-P bridges into P-O-Na⁺ linkages, resulting in an increase in non-bridging oxygen (NBO) atoms and a shift in characteristic bands researchgate.netcurresweb.com. Changes in the position and intensity of these vibrational bands can indicate alterations in the phosphate chain length and cross-linking density, such as the shortening of phosphate chains and shifts in P-O-P bands to higher wavenumbers upon the incorporation of certain metal oxides researchgate.netcurresweb.com.
Table 3.1.2: Characteristic FTIR and Raman Vibrational Bands of this compound
| Technique | Assignment | Wavenumber (cm⁻¹) | Reference(s) |
| Raman | P=O symmetric stretch | ~1330 | acs.orgmohe.gov.my |
| Raman | PO₂ asymmetric stretch (NBOs) | ~1176 | mohe.gov.my |
| Raman | PO₂ symmetric stretch (NBOs) | ~1050 | mohe.gov.my |
| Raman | ν(P–O–P) stretching (bridging oxygen, Q² phosphates) | 600–700 | acs.orgmohe.gov.my |
| FTIR | P=O stretching | ~1330 | mohe.gov.my |
| FTIR | PO₂ asymmetric stretch | ~1170 | mohe.gov.my |
| FTIR | PO₂ symmetric stretch | ~1050 | mohe.gov.my |
| FTIR | P-O-M stretching (where M is a metal cation) | ~1080 | researchgate.net |
| FTIR | P-O-P asymmetric stretching | ~1100 | curresweb.com |
Diffraction Methods for Crystalline and Amorphous Phases
Diffraction techniques, particularly X-ray Diffraction (XRD), are fundamental for determining the crystalline structure, identifying phases, and assessing the degree of crystallinity in materials. Small-Angle X-ray Scattering (SAXS) is employed to probe larger-scale structural features, such as the conformation of polymeric chains.
X-ray Diffraction (XRD) is a powerful non-destructive technique used to investigate the crystalline nature of materials by measuring the diffraction of X-rays from planes of atoms within a crystal lattice myscope.trainingnumberanalytics.com. The diffraction pattern produced is unique to a material's crystal structure, allowing for phase identification and quantification myscope.training.
This compound (NaPO₃) is often synthesized or exists in an amorphous glassy state, characterized by the absence of sharp Bragg peaks and the presence of broad amorphous halos in its XRD patterns researchgate.net. However, crystalline forms of this compound can be synthesized or identified within glass-ceramic composites nih.govakjournals.com. XRD is crucial for identifying these crystalline phases and any potential polymorphs, which are different crystalline arrangements of the same compound rigaku.comresearchgate.net. By analyzing the positions (d-spacings) and intensities of the diffracted X-rays, researchers can determine lattice parameters, identify crystalline phases, and assess the degree of order within the material myscope.trainingnumberanalytics.com.
Small-Angle X-ray Scattering (SAXS) is a technique used to probe the structure of materials at the nanoscale, typically in the range of 1 to 100 nanometers researchgate.net. For polymeric materials like this compound, SAXS provides insights into the conformation, size, shape, and arrangement of the polymer chains researchgate.netnih.gov.
SAXS analysis can reveal information about the degree of polymerization, chain flexibility, and inter-chain interactions. By analyzing the scattering intensity as a function of the scattering vector (q), parameters such as the radius of gyration, persistence length, and correlation length can be determined researchgate.netnih.gov. This allows for the modeling of polymer chain conformations, such as worm-like chains or random coils, providing a deeper understanding of the macroscopic properties derived from the microscopic chain architecture researchgate.netnih.govresearchgate.net.
Thermal Analysis of Structural Transitions and Relaxation
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for studying the thermal stability, phase transitions, and relaxation phenomena in this compound. These methods monitor changes in a material's properties as a function of temperature.
DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the detection of thermal events like melting, crystallization, and glass transitions labmanager.commdpi.com. TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition, dehydration, and volatile content labmanager.comslideshare.net.
This compound exhibits a glass transition temperature (T<0xE1><0xB5><0x82>), which is the temperature at which an amorphous solid transitions from a rigid, glassy state to a more viscous, rubbery state labmanager.commdpi.comaip.org. Reported values for the glass transition temperature of this compound glasses are around 560 K (approximately 287 °C) aip.org. In related sodium phosphate glasses, T<0xE1><0xB5><0x82> values around 295 °C have also been observed researchgate.netnih.gov. Furthermore, crystalline this compound phases can undergo phase transformations at elevated temperatures. Studies have indicated phase transformations for NaPO₃ at approximately 345 °C and 515 °C, corresponding to transitions between different polymorphic forms nih.gov. TGA can also reveal weight loss events associated with dehydration or decomposition at specific temperatures labmanager.comnih.gov.
Table 3.3: Thermal Properties of this compound and Related Glasses
| Property | Value | Technique(s) | Reference(s) |
| Glass Transition Temp. | ~560 K (~287 °C) | DSC | aip.org |
| Glass Transition Temp. | ~295 °C | DSC | researchgate.netnih.gov |
| Phase Transformation I | ~345 °C | Thermo-Raman | nih.gov |
| Phase Transformation II | ~515 °C | Thermo-Raman | nih.gov |
Chemical Reactivity and Mechanistic Studies
Hydrolysis Kinetics and Mechanisms of Sodium Metaphosphate
This compound, particularly in its polymeric and cyclic forms like sodium hexametaphosphate (SHMP) and sodium trimetaphosphate (STMP), undergoes hydrolysis in aqueous solutions. This process involves the cleavage of P-O-P bonds, leading to the formation of shorter-chain phosphates and eventually orthophosphates. The rate and mechanism of this hydrolysis are significantly influenced by environmental factors such as pH and temperature, as well as the presence of catalysts.
The hydrolysis of this compound is highly dependent on both pH and temperature. Generally, the rate of hydrolysis increases under acidic conditions and at elevated temperatures. wikipedia.orgcd1958.com
pH Influence:
Acidic Conditions: In acidic solutions, the hydrolysis of sodium hexametaphosphate is accelerated, leading to the formation of sodium trimetaphosphate and sodium orthophosphate. wikipedia.org The reaction is acid-catalyzed. researchgate.net
Alkaline Conditions: In alkaline solutions, the hydrolysis also occurs. For instance, sodium trimetaphosphate hydrolyzes in the presence of sodium hydroxide (B78521) to form sodium tripolyphosphate. datapdf.com The hydrolysis of triphosphate is also base-catalyzed. researchgate.net The stability of polyphosphates is generally greater at higher pH values, with the reaction kinetics being very slow at room temperature and high pH. researchgate.net
Temperature Influence:
Elevated temperatures significantly increase the rate of hydrolysis. For example, heating monosodium orthophosphate is a key step in the preparation of SHMP, and subsequent heating of sodium acid pyrophosphate yields SHMP. wikipedia.org The hydrolysis of polyphosphates to orthophosphate is more pronounced in warm water. cd1958.comatamanchemicals.com Studies have shown that temperature treatments of 120°C can lead to the hydrolytic degradation of long-chain phosphates into orthophosphate and trimetaphosphate. researchgate.net The solubility of sodium hexametaphosphate also increases significantly with temperature, from 963.2 g/kg at 20°C to 1744 g/kg at 80°C. cd1958.com
The interplay between pH and temperature is crucial. For instance, the hydrolysis of sodium trimetaphosphate to sodium tripolyphosphate is influenced by both temperature and the molar ratio of reactants in solution. datapdf.com
Interactive Data Table: Factors Affecting this compound Hydrolysis
| Factor | Condition | Effect on Hydrolysis Rate | Primary Products |
| pH | Acidic | Increases wikipedia.orgresearchgate.net | Trimetaphosphate, Orthophosphate wikipedia.org |
| Neutral | Slower than acidic/alkaline conditions | - | |
| Alkaline | Increases researchgate.netdatapdf.com | Tripolyphosphate (from STMP) datapdf.com | |
| Temperature | Low | Slow | - |
| High | Increases significantly wikipedia.orgcd1958.comatamanchemicals.com | Orthophosphate, Trimetaphosphate cd1958.comresearchgate.net |
The cleavage of the phosphate (B84403) bond in metaphosphates can be catalyzed by various species, which is a critical aspect of their reactivity.
Enzymatic Catalysis: While not the focus here, it's noteworthy that enzymes like pyrophosphatase can efficiently catalyze the hydrolysis of pyrophosphate. researchgate.net
Metal Ion Catalysis: Metal ions can play a catalytic role in the hydrolysis of phosphate esters. researchgate.net Synthetic models of hydrolytic metallo-enzymes, often containing two metal centers, demonstrate two primary modes for catalytic phosphate ester bond cleavage: hydrolysis and transesterification. researchgate.net In these mechanisms, metal ions can generate an active nucleophile, activate the phosphate group, stabilize the transition state, and facilitate the departure of the leaving group. researchgate.netnih.gov For example, gold nanoparticles functionalized with Zn(II) complexes have been shown to catalyze the hydrolytic reactions of phosphate esters. researchgate.netnih.gov
Acid/Base Catalysis: As mentioned in the previous section, both hydrogen ions (acid catalysis) and hydroxide ions (base catalysis) can catalyze the hydrolysis of polyphosphates. researchgate.net
The mechanism of phosphate bond cleavage is a subject of extensive study. For phosphate monoester hydrolysis, a dissociative mechanism involving a metaphosphate-like transition state has been proposed, although the formation of a free metaphosphate intermediate in aqueous solution is debated. nih.gov Evidence from stereochemical studies often suggests an associative mechanism with inversion of configuration at the phosphorus atom. nih.gov
Complexation and Chelation Chemistry with Metal Ions
A defining characteristic of sodium metaphosphates is their ability to form stable, soluble complexes with a wide range of metal ions. This property, known as sequestration or chelation, is the basis for many of their industrial applications. chematephosphates.commade-in-china.comjunbangchemical.com
Sodium metaphosphates, such as SHMP, react with divalent and trivalent metal ions to form soluble chelate complexes. chematephosphates.commade-in-china.comjunbangchemical.com The general reaction involves the binding of a metal ion to the polyphosphate chain.
Stoichiometry: The reaction between a chelating agent like this compound and a metal ion typically occurs in a 1:1 molar ratio. beloit.edu For bivalent metals, the reaction with SHMP can form complexes such as Na₂MeP₆O₁₈ or Na₄MeP₆O₁₈. atamanchemicals.com
Stability: The stability of these complexes is a crucial factor. The stability order for polyphosphate complexes with common cations has been shown to be Mg²⁺ > Ca²⁺ > Na⁺ > K⁺. acs.org This thermodynamic stability is related to the strength of the metal chelation, with smaller, more highly charged ions like Mg²⁺ forming more stable complexes. acs.org The stability of metal chelates is also influenced by the pH of the system. beloit.edu The complexes of calcium and magnesium with sodium hexametaphosphate are generally more stable than the iron-sodium hexametaphosphate complex. google.com
Interactive Data Table: Stability of Metal-Polyphosphate Complexes
| Metal Ion | Relative Stability | Coordination Distance (with PolyP-10 O atoms) |
| Mg²⁺ | Most Stable acs.org | 1.71–2.01 Å acs.org |
| Ca²⁺ | More Stable | Intermediate |
| Na⁺ | Less Stable | Intermediate |
| K⁺ | Least Stable acs.org | 2.64–2.70 Å acs.org |
The process of ion sequestration by this compound involves the polyphosphate anion acting as a ligand, binding to a metal ion through multiple oxygen atoms, forming a stable, ring-like structure known as a chelate. junbangchemical.com
Chelation Process: When dissolved in water, SHMP dissociates, and the resulting polyphosphate anions interact with metal cations like Ca²⁺ and Mg²⁺. junbangchemical.com The oxygen atoms in the phosphate groups act as donor atoms, binding to the metal ion. junbangchemical.com This process effectively "sequesters" the metal ions, keeping them in a soluble form and preventing them from participating in precipitation reactions, such as the formation of scale in water systems. junbangchemical.commdpi.com
Mechanism of Action: Sodium hexametaphosphate can act as a dispersant and a complexing agent. mdpi.com It reacts with metal cations to form soluble complexes, which reduces the formation of insoluble precipitates like magnesium hydroxide or calcium complexes on surfaces. mdpi.comdntb.gov.ua In some applications, SHMP functions by forming a protective film on metal surfaces through adsorption, which inhibits corrosion. jinhetec.com The uniform charge distribution of SHMP allows it to interact strongly with positively charged species. mdpi.com
Interactions with Organic Molecules and Biomacromolecules (excluding clinical trials)
Sodium metaphosphates can interact with and modify the properties of various organic molecules and biomacromolecules, including polysaccharides and proteins.
Interactions with Polysaccharides: Sodium trimetaphosphate (STMP) is used as a cross-linking agent for polysaccharides like starch. researchgate.netmdpi.com The cross-linking reaction is sensitive to pH. researchgate.net In this process, the cyclic STMP opens and forms phosphoester bonds between polysaccharide chains, leading to the formation of a gel network. researchgate.net This modification can alter the physical properties of the polysaccharide, such as increasing tensile strength and decreasing water vapor permeability in starch films. mdpi.com
Interactions with Proteins: Sodium metaphosphates interact with proteins primarily through electrostatic interactions. The negatively charged phosphate groups can bind to positively charged amino acid residues on the protein surface. mdpi.com
Modification of Protein Properties: These interactions can significantly alter the functional properties of proteins. For example, the addition of SHMP to milk protein concentrates has been shown to improve solubility and water binding capacity. nih.govresearchgate.net It can chelate calcium associated with casein micelles, leading to changes in their structure and stability. nih.govnih.gov
Cross-linking and Gelation: SHMP can act as a cross-linking agent for proteins like gelatin. mdpi.com It can interact through ionic and hydrogen bonds to stabilize the protein structure. mdpi.com Phosphorylation of gelatin with phosphate groups can enhance its hydrophilicity and affect its solubility and gelation behavior. mdpi.comnih.gov In beef myofibrillar proteins, SHMP has been shown to increase protein solubility and cause the protein structure to unfold, leading to the formation of a more ordered and smoother gel surface. nih.gov
Protein Aggregation: In some cases, interactions with SHMP can lead to protein aggregation. For instance, it has been observed to cause the aggregation of hen egg white lysozyme. nih.gov
Redox Chemistry and Electron Transfer Processes
The direct redox chemistry of this compound, (NaPO₃)n, is limited, as the phosphorus atom is in its highest oxidation state (+5) and is therefore not readily oxidized further. Similarly, its reduction requires potent reducing agents and high temperatures. sciencemadness.org However, metaphosphate structures play significant roles in two distinct areas of redox and electron transfer processes: as a structural component in electrochemically active materials and as an indirect mediator of redox reactions through ion chelation.
Electrochemical Activity in Transition Metal Metaphosphates: While simple this compound is electrochemically inactive, metaphosphates containing redox-active transition metals have been developed as electrode materials for batteries. For example, sodium iron metaphosphate (NaFe(PO₃)₃) has been identified as a potential sodium insertion material for sodium-ion batteries. nih.govacs.org In this compound, the metaphosphate framework acts as a stable host for sodium ions. The electrochemical process does not involve the phosphate group directly but facilitates the reversible redox reaction of the transition metal ion. During battery discharge, sodium ions are inserted into the structure, and Fe³⁺ is reduced to Fe²⁺, a process that is reversed during charging. nih.govacs.org The electron transfer is centered on the Fe³⁺/Fe²⁺ couple, with the metaphosphate structure providing the necessary ionic conductivity pathways and structural stability to sustain repeated cycling.
Indirect Role via Chelation and Antioxidant Activity: Polyphosphates, including this compound, can indirectly influence redox reactions by acting as potent chelating agents for metal ions that are themselves redox-active. nih.gov Metal ions like iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺) are known to catalyze oxidative reactions, such as lipid peroxidation, by participating in Fenton-type reactions that generate highly reactive free radicals. Sodium tripolyphosphate (STPP) has been shown to exhibit antioxidative properties in meat products by chelating these free metal ions. nih.gov By sequestering the metal ions, the polyphosphate prevents them from participating in electron transfer reactions that initiate oxidation. This mechanism is believed to be a primary way that polyphosphates inhibit lipid oxidation and improve the stability of food products. nih.gov Therefore, while not directly undergoing redox changes, this compound can control the rate and extent of electron transfer processes by regulating the availability of catalytic metal ions.
Polymeric and Solution Behavior of Sodium Metaphosphate
Polymerization Dynamics and Chain Growth Mechanisms
Sodium metaphosphate exists as a series of polyphosphates, where phosphate (B84403) (PO₄) tetrahedra are linked by shared oxygen atoms, forming chains. The polymerization process involves the formation of these P-O-P linkages.
Rheological Properties of this compound Solutions
When dissolved in water, this compound forms highly viscous solutions, with properties that can approach those of materials like glue or bentonite (B74815) suspensions google.com. This high viscosity is a direct consequence of its polymeric nature and the interactions between the long polyphosphate chains in solution.
Viscosity and Flow Behavior
Aqueous solutions of this compound are known for their high viscosity google.comcymitquimica.com. The viscosity is influenced by factors such as concentration and temperature. For instance, a 10% aqueous solution of sodium trimetaphosphate is readily made, and glassy this compound, commonly known as sodium hexametaphosphate, also forms viscous solutions google.com. The oligomeric nature of polyphosphates contributes to lower viscosity values, facilitating dispersion through electrostatic repulsion and steric stabilization researchgate.net. However, at concentrations above the saturation limit, sodium hexametaphosphate can lead to 'solid-like' dispersions in aqueous kaolin (B608303) systems, indicating a significant alteration in flow behavior researchgate.netcambridge.org. Rheological studies on kaolin dispersions show that sodium hexametaphosphate acts as a viscoplastic fluid, exhibiting shear-thinning behavior researchgate.netcetem.gov.br.
Gelation Phenomena and Network Formation
This compound can participate in gelation processes, often in conjunction with other ions or polymers. For example, polyphosphate association with aluminum or calcium ions in aqueous solution can lead to gelation scielo.br. In protein systems, sodium hexametaphosphate can influence gel network formation. In processed cheese, sodium hexametaphosphate (SHMP) exhibited weak gel behavior with the lowest phase angle values, suggesting a protein network with a high degree of molecular interactions nih.gov. Similarly, in soy protein isolate gels, SHMP enhanced freezing stability through hydrogen bonding and ionic interactions, contributing to a more stable three-dimensional network structure mdpi.com. The concentration of SHMP can influence gelation kinetics and mechanical properties, with higher concentrations potentially leading to increased cross-linking density and stiffer hydrogels researchgate.net.
Colloidal and Surface Chemistry Aspects
This compound exhibits significant interactions at the colloidal and surface levels, acting as a dispersant, stabilizer, and sequestrant.
The phosphate groups in sodium hexametaphosphate can adsorb onto the surface of particles, altering their surface properties and providing steric hindrance, which prevents aggregation whwanze.com. This adsorption mechanism is often driven by electrostatic forces and hydrogen bonding with surface hydroxyl groups researchgate.net. For instance, in kaolinite (B1170537) dispersions, SHMP adsorbs onto the edge sites of kaolinite, imparting negative charges and increasing repulsive forces between particles cetem.gov.br. This interaction is crucial for its role as a dispersant in various industrial applications, including paints and mineral processing whwanze.commdpi.combibliotekanauki.pl.
Furthermore, this compound can act as a sequestrant by forming soluble complexes with metal ions like calcium and magnesium xcchemico.comatamanchemicals.comatamankimya.com. This ability to bind metal ions is important for water softening and can influence the stability and rheology of colloidal systems. In mineral flotation, SHMP can selectively adsorb onto positively charged mineral surfaces (like calcite and fluorite) via electrostatic force or chelation with calcium ions, thereby hindering the adsorption of collectors and improving separation efficiency mdpi.com.
Compound Name Table:
| English Name | Chemical Formula (General) | Common Synonyms |
| This compound | (NaPO₃)n | SHMP, Sodium Polyphosphate, Phosphate Glass |
| Sodium Hexametaphosphate | (NaPO₃)₆ | SHMP, Calgon, Sodium Polyphosphate, Phosphate Glass |
| Sodium Trimetaphosphate | Na₃P₃O₉ | STMP |
| Sodium Tripolyphosphate | Na₅P₃O₁₀ | STPP |
| Tetrasodium Pyrophosphate | Na₄P₂O₇ | TSPP |
Advanced Applications Based on Chemical Principles Strictly No Prohibited Elements
Role in Materials Science and Engineering
The polymeric chain structure of sodium metaphosphate is fundamental to its utility in materials science, enabling the formation of robust and functional materials.
Phosphate (B84403) Glasses and Ceramics (synthesis and structure-property relationships)
This compound is a key component in the synthesis of phosphate-based glasses and ceramics, which are valued for their unique optical, thermal, and mechanical properties. nih.govresearchgate.net These materials are typically synthesized via a melt-quenching technique, where precursor materials, including this compound (NaPO₃), are melted at high temperatures and then rapidly cooled to form a vitreous, non-crystalline solid. spbstu.ru
The structure of these glasses is primarily composed of PO₄ tetrahedra linked by bridging oxygen atoms to form long polyphosphate chains. daneshyari.com The properties of the resulting glass can be precisely tuned by introducing modifier oxides, such as Calcium Oxide (CaO) or Bismuth(III) oxide (Bi₂O₃), into the this compound matrix. nih.govdaneshyari.com
The introduction of modifiers alters the glass network's structure and, consequently, its properties:
Structural Modification : Adding oxides like CaO leads to the substitution of P-O-Na and P-O-P bonds with more durable P-O-Ca bonds. This causes a reticulation and shrinking of the phosphate network. daneshyari.com
Property Enhancement : These structural changes directly enhance the material's chemical durability and thermal stability. daneshyari.com For instance, the addition of Niobium pentoxide (Nb₂O₅) to phosphate glasses has been shown to increase the glass transition temperature (Tg) and improve chemical stability. researchgate.netirb.hr
The relationship between the composition and properties of these glasses is a critical area of research, allowing for the design of materials for specific applications such as bioactive coatings and dental restorations. daneshyari.com
Table 1: Effect of Modifier Oxides on this compound Glass Properties This is an interactive table. Click on the headers to learn more about each property.
| Modifier Oxide | Effect on Glass Structure | Resulting Property Change | Primary Citation(s) |
| Calcium Oxide (CaO) | Shrinking and reticulation of the phosphate network; substitution of P-O-Na bonds with P-O-Ca bonds. | Enhanced chemical durability. | daneshyari.com |
| Niobium Pentoxide (Nb₂O₅) | Induces dramatic changes in the glass structure. | Increased glass transition temperature (Tg) and chemical stability. | researchgate.netirb.hr |
| Bismuth(III) Oxide (Bi₂O₃) | Addition of BiO₆ and BiO₃ building units. | Improved chemical stability and modified optical and thermal properties. | nih.gov |
Flame Retardant Mechanisms in Polymer Composites (focus on chemistry of action)
This compound and other phosphorus-containing compounds serve as effective halogen-free flame retardants for polymer composites. mdpi.comnih.gov Their mechanism of action is complex, occurring in both the solid (condensed) phase and the gas phase of a fire. nist.gov
Condensed-Phase Mechanism : This is the primary mode of action. When exposed to the high temperatures of a fire, this compound decomposes to form polyphosphoric acid. This acid acts as a catalyst in the dehydration of the polymer, promoting the formation of a stable, insulating layer of carbonaceous char on the material's surface. scirp.orgresearchgate.net This char layer serves multiple functions: it acts as a physical barrier that slows the release of flammable volatile gases, prevents oxygen from reaching the polymer, and insulates the underlying material from the heat of the flame. nist.gov
Gas-Phase Mechanism : In the gas phase, phosphorus-containing compounds can release phosphorus-based radicals (such as PO•). These radicals are highly reactive and interfere with the combustion cycle in the flame. They scavenge and neutralize the high-energy H• and OH• radicals that propagate the fire, effectively quenching the flame and reducing heat generation. nist.gov
The synergy between these condensed and gas-phase actions makes phosphorus-based flame retardants highly efficient at reducing the flammability of polymers. mdpi.com
Advanced Functional Materials Development (e.g., membranes, coatings)
The chemical properties of this compound make it a valuable additive in the development of advanced functional materials like coatings and membranes.
In coatings and paints, sodium hexametaphosphate, a form of polymeric metaphosphate, is primarily used as a high-performance dispersing agent. jinhetec.comchematephosphates.comatamanchemicals.com It prevents the agglomeration of pigments and fillers, ensuring their uniform distribution throughout the coating. chematephosphates.comapecwater.com This action improves the appearance, consistency, and application properties of the paint, such as brushability and leveling. jinhetec.comchematephosphates.com At high temperatures or in alkaline conditions, the phosphate chains can condense and interact with other components in the formulation, acting as a binder and enhancing the coating's adhesion. jinhetec.com Furthermore, polyphosphates can form a protective passivated layer on metal surfaces, inhibiting corrosion. sjtu.edu.cn
In the field of membrane technology, particularly in reverse osmosis for desalination, this compound is used to control scaling. chematephosphates.com By sequestering scale-forming ions like calcium and magnesium, it prevents their precipitation on the membrane surface. This action mitigates mineral fouling, which helps to maintain the membrane's performance and extend its operational lifespan. chematephosphates.com
Sequestration and Chelation Applications in Water Treatment Chemistry
This compound's ability to bind with metal ions is central to its widespread use in industrial and municipal water treatment. getwsu.com It acts as a sequestering and chelating agent, forming stable, soluble complexes with various metal cations. getwsu.commfa.org
Mechanisms of Scale Inhibition and Dispersancy
This compound is a highly effective scale inhibitor, preventing the formation of mineral deposits (scale) in boilers, cooling towers, and pipelines. getwsu.com Its efficacy stems from several mechanisms:
Sequestration and Chelation : Long-chain polyphosphate anions readily bind with hardness ions, primarily Calcium (Ca²⁺) and Magnesium (Mg²⁺), to form soluble complexes. chematephosphates.commdpi.com This sequestration keeps the ions in solution, preventing them from precipitating and forming insoluble scale deposits like calcium carbonate. chematephosphates.com
Threshold Inhibition : Even at very low concentrations, far below the stoichiometric amount needed for full sequestration, this compound can significantly inhibit scale formation. The polyphosphate molecules adsorb onto the active growth sites of nascent mineral microcrystals. This adsorption disrupts the normal crystal growth pattern, preventing the crystals from growing larger and adhering to surfaces. mdpi.com
Dispersancy : this compound also functions as a dispersant, preventing suspended particles, such as clay, silt, and mineral precipitates, from agglomerating and settling. apecwater.com By adsorbing onto the surface of particles, it increases their negative charge, leading to electrostatic repulsion that keeps them suspended in the water, where they can be removed by filtration or blowdown. getwsu.commdpi.com
Heavy Metal Remediation via Complexation
The same chelating ability that makes this compound an effective scale inhibitor also allows it to be used for the remediation of heavy metals in wastewater and contaminated soils. chematephosphates.com It can immobilize or remove toxic heavy metal ions through complexation and precipitation reactions.
The primary mechanism involves the reaction of soluble phosphate with dissolved heavy metal ions (e.g., Lead (Pb²⁺), Cadmium (Cd²⁺)) to form highly insoluble and stable metal-phosphate precipitates. mdpi.com This process effectively removes the metals from the aqueous phase, reducing their bioavailability and toxicity. Additionally, this compound can bind to heavy metal ions to form soluble complexes, which aids in their removal during certain wastewater treatment processes and helps to disperse metal-containing solids. chematephosphates.commdpi.com
Table 2: Mechanisms of this compound in Water Treatment This is an interactive table. Click on the headers to learn more about each application.
| Application | Primary Mechanism | Description | Key Citation(s) |
| Scale Inhibition | Sequestration / Threshold Effect | Binds with Ca²⁺ and Mg²⁺ to form soluble complexes; adsorbs onto microcrystals to inhibit their growth. | chematephosphates.comgetwsu.commdpi.com |
| Dispersancy | Electrostatic Repulsion | Adsorbs onto suspended particles, increasing negative charge and preventing agglomeration. | apecwater.comgetwsu.com |
| Heavy Metal Remediation | Complexation / Precipitation | Reacts with heavy metal ions to form stable, insoluble precipitates, removing them from solution. | chematephosphates.commdpi.com |
Food Science Chemistry Applications (Focus on mechanisms and principles)
This compound, particularly in its polymeric form as sodium hexametaphosphate (SHMP), is a versatile ingredient in the food industry, utilized for its ability to interact with various food components and modify the physical properties of food systems. Its functions are rooted in its chemical nature as a polyphosphate, which allows it to sequester metal ions, interact with proteins, and stabilize emulsions.
Protein-Metaphosphate Interactions in Food Systems
The interaction between this compound and proteins is a key principle behind its application in food science, particularly in dairy and meat products. These interactions are primarily driven by the polyphosphate's strong ability to chelate divalent cations, such as calcium (Ca²⁺), and its capacity to form electrostatic bonds with protein molecules.
In dairy systems, this compound plays a crucial role in modifying the structure of casein micelles. Casein, the primary protein in milk, exists in a colloidal structure known as a micelle, which is stabilized by calcium phosphate nanoclusters. This compound sequesters calcium ions from these micelles, leading to their dissociation. This disruption of the micelle structure can be leveraged to control the viscosity and stability of dairy products. For instance, it is used to prevent gel formation in sterilized milk and to improve the melting properties of processed cheeses by dissociating the casein network.
Phosphorylation is another significant interaction where phosphate groups are covalently attached to protein molecules. This modification can enhance the functional properties of proteins. Research has shown that treating soybean and peanut protein isolates with sodium trimetaphosphate (a cyclic form of this compound) can lead to an increased degree of phosphorylation. This chemical modification has been found to improve the emulsifying activity and, in some cases, the nitrogen solubility index of the proteins, making them more suitable for a wider range of food applications. The addition of phosphoryl groups increases the net negative charge and can alter the protein's conformation, thereby improving its functionality.
In protein-based beverages, SHMP can stabilize the protein and enhance flavor. It also improves the whipping properties of egg proteins. The uniform charge distribution of SHMP allows it to interact with positively charged sites on protein molecules, influencing their hydration and interfacial properties.
Table 1: Effects of this compound on Protein Functionality
| Protein Source | Type of Interaction | Observed Functional Improvement |
| Milk (Casein) | Calcium Sequestration | Dissociation of micelles, improved melting in cheese, stabilization. |
| Soybean & Peanut | Phosphorylation | Improved emulsifying activity and nitrogen solubility. |
| Egg Whites | Sequestration/Binding | Enhanced whipping properties. |
| Gelatin | Phosphorylation | Enhanced hydrophilicity and modified gelation behavior. |
Emulsification and Stabilization Principles
Emulsions are mixtures of immiscible liquids, such as oil and water, and are fundamental to the structure of many food products like salad dressings, sauces, and processed meats. This compound functions as an effective emulsifier and stabilizer in these systems.
The primary mechanism by which this compound stabilizes emulsions is through its ability to interact at the oil-water interface and modify the continuous phase (the water phase). As a polyphosphate, it carries multiple negative charges in solution. This property contributes to stabilization in several ways:
Increasing Electrostatic Repulsion: The negatively charged phosphate chains can adsorb to the surface of oil droplets, increasing their surface charge. This leads to greater electrostatic repulsion between the droplets, preventing them from coalescing and causing the emulsion to break.
Modifying Protein Functionality: As discussed previously, SHMP can interact with proteins. In many food emulsions, proteins act as the primary emulsifying agent, forming a protective film around oil droplets. By modifying the solubility and conformation of these proteins, SHMP can enhance their ability to form and stabilize the emulsion. For example, in processed meats, SHMP helps to create a stable emulsion of fat and water, preventing the formation of fat pockets.
Viscosity Modification: By interacting with other components in the food matrix, such as hydrocolloids and proteins, this compound can increase the viscosity of the continuous phase. A more viscous medium slows down the movement of oil droplets, reducing the rate of creaming and coalescence, thereby enhancing long-term stability.
It is a common ingredient in products like sauces and dressings to prevent the separation of oil and water. In canned meat, it helps to emulsify the fat, leading to a more uniform texture.
Mechanisms of Texture Modification
This compound is widely used as a texturizing agent in a variety of food products, including processed meats, cheeses, and baked goods. Its impact on texture is a result of its water-retention capabilities and its interactions with starches and proteins.
The primary mechanism for texture modification is its ability to sequester divalent metal ions like calcium and magnesium. In many food systems, these ions can form cross-links between polymer chains (like pectins or alginates), leading to gel formation or increased firmness. By binding these ions, sodium
Applications in Industrial Process Chemistry
Mining and Mineral Processing Chemistry (e.g., flotation mechanisms)
This compound, particularly in the form of sodium hexametaphosphate (SHMP), serves as a critical modifying agent in the froth flotation process for mineral separation. made-in-china.comfittingreality.comatamanchemicals.com Its primary functions are as a dispersant and a selective depressant, which are crucial for enhancing the efficiency and selectivity of mineral recovery. made-in-china.commdpi.com
The fundamental chemical principle behind its application lies in its ability to alter the surface properties of mineral particles and interact with ions in the flotation pulp. mdpi.comicm.edu.pl In many ore bodies, valuable mineral particles are often coated with fine slime particles (gangue), such as clays (B1170129) or serpentine (B99607). made-in-china.comicm.edu.pl This slime coating renders the valuable mineral hydrophilic, hindering the attachment of collector molecules and subsequent air bubbles, which is detrimental to the flotation process. made-in-china.comicm.edu.pl
Sodium hexametaphosphate acts as a powerful dispersant by adsorbing onto the surface of these slime particles, imparting a strong negative charge. icm.edu.pl This action increases the electrostatic repulsion between the slime and the valuable mineral particles (which are often also negatively charged), effectively cleaning the surface of the valuable mineral. icm.edu.pl This dispersion mechanism is vital in processes like the flotation of pentlandite (B1173512) (a nickel ore), where serpentine slimes can negatively impact recovery. made-in-china.com By adding SHMP, the serpentine is dispersed, exposing the pentlandite surface for efficient flotation. made-in-china.com
Furthermore, SHMP functions as a depressant for certain gangue minerals, particularly carbonate minerals like calcite and dolomite (B100054), as well as silica (B1680970) and silicate (B1173343) minerals. made-in-china.commdpi.com The depression mechanism involves several actions:
Sequestration of Metal Ions: SHMP is an excellent chelating agent, capable of sequestering divalent and trivalent metal cations (e.g., Ca²⁺, Mg²⁺) present in the process water or dissolved from the ore. mdpi.comtandfonline.com These cations can inadvertently activate gangue minerals, causing them to float along with the valuable minerals. By forming stable, soluble complexes with these ions, SHMP prevents their interference. mdpi.com
Prevention of Hydrophilic Precipitation: In alkaline conditions, divalent cations like Mg²⁺ and Ca²⁺ can form hydrophilic hydroxyl complexes and precipitates (e.g., Mg(OH)₂) on the surface of valuable minerals like chalcopyrite. mdpi.com This increases the mineral's hydrophilicity and reduces its floatability. SHMP prevents the adsorption and precipitation of these hydrophilic compounds, thereby preserving the natural hydrophobicity of the target mineral. mdpi.com
Research on the flotation of magnesite from dolomite-rich ores demonstrates the selective action of SHMP. As a depressant, it has a more significant negative impact on the recovery of dolomite compared to magnesite, allowing for their separation.
| SHMP Dosage (g/t) | Magnesite Grade (%) | Dolomite Content in Concentrate (%) |
|---|---|---|
| 200 | 67 | 29 |
| 700 | 77 | 18 |
Data derived from a study on the flotation beneficiation of ultrafine magnesite. mdpi.com
Applications in Construction Materials Chemistry (e.g., gypsum board modification)
In the construction industry, sodium metaphosphates, primarily sodium trimetaphosphate (STMP) and to some extent sodium hexametaphosphate (SHMP), are utilized as key chemical additives to modify and enhance the properties of construction materials, most notably gypsum board (drywall). standardchemicals.com.aubisleyinternational.comicl-phos-spec.com
The primary application of STMP is in the manufacturing of gypsum wallboard to improve its structural integrity and strength. bisleyinternational.comstandardchemicals.com.au During the production process, calcined gypsum (calcium sulfate (B86663) hemihydrate) is mixed with water to form a slurry, which then rehydrates and sets as a solid core of gypsum (calcium sulfate dihydrate). google.com STMP is dissolved in the water used to form this slurry. google.comgoogleapis.com
The chemical principles behind STMP's function are multifaceted:
Enhanced Strength and Density: The presence of the trimetaphosphate ion in the gypsum slurry allows for a reduction in the amount of water required to achieve the necessary fluidity and workability. standardchemicals.com.au A lower water-to-gypsum ratio results in a final product that is denser, with fewer voids left after the excess water evaporates, thereby significantly increasing the board's strength. standardchemicals.com.au This enhancement allows manufacturers to produce lighter-weight boards without compromising structural integrity or to reduce the amount of other expensive strengthening agents like pregelatinized starches. google.com
Improved Rheology: STMP acts as a rheology modifier, improving the flowability of the gypsum slurry. standardchemicals.com.au This ensures the slurry can be evenly distributed between the paper cover sheets during high-speed manufacturing. standardchemicals.com.au
Fire Resistance: When exposed to high temperatures, STMP can contribute to the fire resistance of the gypsum board. standardchemicals.com.au It works by releasing phosphoric acid upon heating, which then forms a protective char layer on the board's surface, helping to slow the spread of flames. standardchemicals.com.au
Sodium hexametaphosphate (SHMP) also finds use as a dispersant for calcium sulfate slurries in the production of gypsum-derived products. icl-phos-spec.com In other applications, such as for calcium aluminate cements used in refractory castables, SHMP functions as a superplasticizer, breaking up flocculated cement particles and releasing trapped water to improve the material's flow and workability. nih.gov
The concentration of the metaphosphate additive is a critical parameter in achieving the desired effect. Research has shown that even small amounts can yield significant improvements in the final product's physical properties.
| Concentration Range (% by weight of calcined gypsum) | Designation | Note |
|---|---|---|
| 0.004 - 2.0 | Effective Range | The general concentration range where trimetaphosphate ions yield a beneficial effect on gypsum board properties. google.comgoogleapis.com |
| 0.04 - 0.16 | Preferred Range | A more optimized range for achieving significant strength improvements efficiently. google.comgoogleapis.com |
| ~0.08 | More Preferred | A highly effective concentration noted in studies for enhancing board quality. google.comgoogleapis.com |
Data derived from patents describing the use of trimetaphosphate salts in gypsum-containing products. google.comgoogleapis.com
Environmental Chemistry and Fate
Biodegradation and Environmental Transformation Pathways
Sodium metaphosphate is not considered to be readily biodegradable in the context of standard biodegradation tests for organic compounds. However, it undergoes significant transformation through both abiotic (hydrolytic) and biotic pathways, ultimately breaking down into inorganic orthophosphate.
This compound is characterized by its hydrolytic instability in aqueous environments europa.eu. In natural waters, it first dissociates into its constituent sodium (Na⁺) and metaphosphate (PO₃⁻) anions europa.eu. The metaphosphate anion then undergoes hydrolysis, a process that is influenced by factors such as pH and temperature europa.euphosphatesfacts.org. Under neutral pH and typical environmental temperatures, this hydrolysis occurs slowly, leading to the breakdown of longer phosphate (B84403) chains into shorter ones, including pyrophosphate and tripolyphosphate, and ultimately to orthophosphate europa.euphosphatesfacts.org.
The reversion of sodium hexametaphosphate (a common form of sodium polyphosphate) to orthophosphate is a natural process that can be accelerated by low pH, high temperatures, and the presence of certain metal oxides nhmrc.gov.au. While specific half-life data for this compound hydrolysis are difficult to determine due to its complex mixture nature, it is understood that it does not persist indefinitely in natural waters, with orthophosphate being the ultimate hydrolysis product europa.eu. This transformation is a key aspect of its environmental fate, as orthophosphate can then participate in biological processes, potentially contributing to eutrophication if present in excess amarischemicalsolutions.comwikidoc.org.
Mobility and Distribution in Environmental Compartments
The mobility and distribution of this compound in the environment are influenced by its high water solubility and its interactions with soil components.
Direct data on the adsorption and desorption characteristics of this compound specifically in soils are limited carlroth.com. However, its use as a dispersant in soil analysis techniques suggests it interacts with soil particles. For instance, it is employed to disperse soil samples for particle size analysis, indicating it can prevent aggregation of soil components like clay researchgate.netnju.edu.cnresearchgate.netmdpi.com. This dispersive property implies that this compound can influence the physical structure of soils, potentially affecting water and air movement within the soil matrix. The extent to which this compound itself adsorbs or desorbs onto soil particles under natural conditions remains an area with less available data.
This compound is highly soluble in water and readily dissociates into its ionic components europa.eunhmrc.gov.au. This high solubility facilitates its transport within aquatic systems. In water treatment applications, it is intentionally added to prevent scale formation and inhibit corrosion by sequestering metal ions such as calcium and magnesium, forming soluble complexes nhmrc.gov.auaako.nlatamankimya.comscispectrum.in. These metal-sequestering properties are crucial for maintaining water quality and protecting infrastructure.
However, its presence in water systems can also have indirect transport implications. For example, sodium hexametaphosphate has been shown to disperse nanoparticulate iron (oxyhydr)oxide suspensions that result from corroding cast iron. These dispersed iron particles can act as transport vectors for other substances, such as lead, in drinking water systems rsc.org. Over time, this compound in water systems will revert to orthophosphate, which can contribute to the phosphorus load in receiving waters and potentially lead to eutrophication europa.eunhmrc.gov.au.
Compound List:
this compound
Sodium Hexametaphosphate (SHMP)
Sodium Trimetaphosphate
Orthophosphate
Pyrophosphate
Tripolyphosphate
Theoretical and Computational Studies
Quantum Chemical Calculations of Metaphosphate Structures
Quantum chemical calculations, particularly those based on density functional theory (DFT), have been instrumental in understanding the fundamental properties of metaphosphate structures. nih.gov These calculations provide detailed information about molecular geometries, electronic structures, and vibrational frequencies.
Quantum chemical investigations have revealed that the electronic structure of the metaphosphate anion (PO₃⁻) can be subject to distortions from a planar geometry due to the second-order Jahn-Teller effect. tandfonline.com Studies using methods like RHF/6-31+g(d,p) with electron correlation and vibrational energy corrections have been employed to analyze the electronic structures of a series of metaphosphates. tandfonline.com
The bonding in metaphosphates and related compounds has been extensively analyzed, providing quantitative insights into P-O single and double bonds. rutgers.edunih.gov Density functional theory calculations have been used to determine bond energies, which are crucial for understanding the relative strengths of different bonds within the phosphate (B84403) structure. researchgate.net Analysis of the electron density in metal-phosphine complexes, which share some bonding characteristics with metaphosphates, has shown evidence of π back-bonding in neutral species. rsc.org
| Calculation Method | Key Findings on Electronic Structure and Bonding |
| RHF/6-31+g(d,p) | Revealed symmetry-coupled distortions from planarity in metaphosphates due to the second-order Jahn-Teller effect. tandfonline.com |
| Density Functional Theory (DFT) | Used to estimate bond energies and analyze the relative strengths of P-O single and double bonds in metaphosphates. rutgers.edunih.govresearchgate.net |
| DFT on Metal-Phosphine Complexes | Analysis of electron density showed evidence of π back-bonding from the metal to phosphorus. rsc.org |
Computational modeling has been employed to investigate the reaction pathways of metaphosphate and related phosphate compounds. For instance, the hydration pathway of the metaphosphate anion in liquid water has been studied using a sequential Monte Carlo algorithm combined with the ab initio quantum mechanics/molecular mechanics (QM/MM) method. acs.org This approach helps to clarify the step-by-step hydration process.
The role of metaphosphate as an intermediate in reaction mechanisms has also been a subject of computational study. In the context of prebiotic chemistry, the reaction of the trimetaphosphate anion (P₃O₉³⁻) with amino acids has been modeled, showing that the amino group of an α-amino acid attacks the trimetaphosphate to form an intermediate that leads to the formation of N-phosphorylated amino acids. nih.gov In the study of phosphate monoester hydrolysis, a dissociative pathway involving a metaphosphate intermediate is one of the possible mechanisms that can be modeled. researchgate.net
Molecular Dynamics Simulations of Solution and Glass Behavior
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. MD has been extensively applied to model sodium metaphosphate in both glassy and solution states, providing insights into its structure and dynamics. aston.ac.ukresearchgate.netrsc.org
The interactions between ions and solvent molecules are critical in determining the properties of electrolyte solutions. In the case of this compound solutions, MD simulations can model the solvation shell of the sodium and metaphosphate ions. The degree of ionization of sodium polyphosphates in solution has been studied, revealing that it is inversely proportional to the number of phosphorus atoms in the chain or ring. researchgate.net The presence of other ions, such as calcium, can enhance the dissociation of the polyphosphate. researchgate.net
Solvent properties significantly influence the rates and mechanisms of reactions involving phosphate species. nih.gov For instance, the hydrolysis of phosphate esters is accelerated in solvents like dimethyl sulfoxide (DMSO) compared to water, which is attributed to decreased solute-solvent interactions in DMSO-rich environments. nih.gov
| System | Key Findings on Ion-Solvent Interactions |
| Sodium Polyphosphates in Aqueous Solution | The degree of ionization is inversely proportional to the number of P atoms in the chain or ring. researchgate.net |
| Phosphate Esters in Water vs. DMSO | Reaction rates are significantly higher in DMSO due to weaker solute-solvent interactions. nih.gov |
In the glassy state, this compound consists of long chains of corner-sharing PO₄ tetrahedra. aip.org MD simulations have been used to model the structure of these glasses, showing that the phosphate network is dominated by Q² units (PO₄ tetrahedra with two bridging oxygens). aston.ac.ukresearchgate.netrsc.org The simulations have also provided information on the coordination numbers of sodium ions, which is typically around 5. aston.ac.ukresearchgate.net
The dynamics of these polymer chains are complex. The viscoelastic behavior of metaphosphate liquids has been investigated, revealing the coexistence of fast and slow relaxation processes. aip.org The fast process is attributed to the segmental motion of the phosphate chains, while the slow process is related to the scission and renewal of bonds involving modifier cations like zinc. aip.org The conformational entropy of the metaphosphate chains plays a significant role in determining the properties of these liquids. aip.org
Computational Modeling of Interaction Mechanisms (e.g., protein binding, surface adsorption)
Computational modeling is a valuable tool for understanding how this compound and related phosphate species interact with other molecules and surfaces. This includes interactions with biological macromolecules like proteins and adsorption onto various materials.
The binding of phosphate ions to proteins is a fundamental process in biology. Molecular dynamics simulations have been used to study these interactions at a molecular level. nih.gov For example, simulations of peptide amphiphile micelles designed to bind phosphate have identified key design elements such as flexibility and the minimization of entropy loss upon ion binding. nih.gov Computational approaches are also being developed to improve the prediction of ligand-protein binding affinities, which is crucial for drug development. arxiv.org
The adsorption of phosphate onto various surfaces is important in environmental and industrial contexts. Quantum mechanics calculations based on DFT have been used to identify the types of surface complexes that phosphate can form on materials like gibbsite. nih.gov These calculations can predict the thermodynamics of adsorption and help interpret experimental data. nih.gov
Computational studies have also modeled the adsorption of phosphates onto zeolites. mdpi.com These models can determine the most favorable adsorption sites and calculate adsorption energies, providing insights into the mechanisms of phosphate removal from wastewater. mdpi.comresearchgate.net The adsorption of metaphosphate ions onto surfaces like aluminum hydroxide (B78521) has been studied, revealing that orthophosphates are preferentially removed compared to metaphosphates, likely due to differences in charge and orientation. nih.gov
| Interaction Type | Computational Method | Key Findings |
| Protein Binding | Molecular Dynamics (MD) | Identified flexibility and minimization of entropy loss as key design elements for phosphate-binding materials. nih.gov |
| Surface Adsorption on Gibbsite | Density Functional Theory (DFT) | Identified different surface complex geometries and predicted that adsorption is more favorable at acidic pH. nih.gov |
| Surface Adsorption on Zeolites | Density Functional Theory (DFT) | Calculated adsorption energies and identified favorable adsorption sites for phosphate. mdpi.comresearchgate.net |
| Surface Adsorption on Aluminum Hydroxide | Experimental and Modeling | Orthophosphates are preferentially adsorbed over metaphosphates. nih.gov |
Future Research Directions and Emerging Areas
Development of Novel Sodium Metaphosphate Materials and Composites
The development of new materials incorporating this compound is a primary focus of current research, aiming to create composites with enhanced physical and chemical properties. A significant area of investigation involves the creation of hybrid organic-inorganic composites.
One novel approach is the use of coacervation to produce homogeneous composites of this compound and polyethylene (B3416737) glycol (PEG). nih.gov This method, which involves forming a viscous liquid phase from an aqueous solution of the two components, allows for the creation of materials that cannot be produced through traditional melt-quenching techniques. nih.gov The resulting composites are largely amorphous and exhibit significantly enhanced room-temperature ionic conductivity, which is attributed to the presence of low-activation-energy clusters around the PEG chains. nih.gov
These advancements are opening doors for new applications where tailored ionic conductivity and material flexibility are crucial. Research findings indicate that the inclusion of PEG and water in the this compound structure lowers the ionic hopping attempt frequency from 6.4 THz in glassy this compound to 21 GHz in the coacervate, facilitating diffusive motion. nih.gov
Table 1: Properties of this compound Composites
| Composite Material | Preparation Method | Key Feature | Potential Application |
|---|---|---|---|
| This compound-PEG | Coacervation | Enhanced ionic conductivity | Solid electrolytes, optical materials nih.gov |
| NaCdP₃O₉ Metaphosphate | Solid-state reaction | High dielectric permittivity | Sustainable electronic technologies rsc.org |
Advanced Spectroscopic and Imaging Probes for in situ Studies
Understanding the structural dynamics of this compound during chemical processes is critical for optimizing its performance. Future research is geared towards utilizing advanced spectroscopic and imaging techniques for in situ analysis, which allows for real-time observation of materials in their operational environment.
Techniques like impedance spectroscopy are powerful for probing the dielectric behavior and charge transport mechanisms in sodium-based metaphosphates as a function of temperature and frequency. rsc.org For instance, studies on NaCdP₃O₉ have used this method to reveal that charge transport is facilitated by a polaron hopping mechanism and that DC conductivity follows Arrhenius behavior, indicating thermally activated motion of sodium ions. rsc.org
The development of interface-specific two-dimensional electronic sum frequency generation (2D-ESFG) spectroscopy offers a novel way to probe surface structures and dynamics. researchgate.net While not yet widely applied to this compound, this technique holds the potential to provide unprecedented detail on surface states, energy transfer, and charge transfer at interfaces, which is crucial for applications in catalysis and energy storage. researchgate.net These advanced methods will enable researchers to move beyond static characterization and gain a dynamic understanding of structural and chemical changes.
Sustainable and Green Synthesis Pathways for Metaphosphates
Traditional synthesis methods for this compound often involve high temperatures and significant energy consumption. For example, the sodium dihydrogen phosphate (B84403) method requires heating to 620°C to induce polymerization, followed by quenching from 650°C. chemicalbook.com Similarly, the solid-state synthesis of related metaphosphates like NaCdP₃O₉ involves prolonged mechanical grinding (up to 4 hours) and high-temperature calcination. rsc.org
Future research is increasingly focused on developing sustainable and green synthesis pathways to reduce the environmental impact of production. Key areas of interest include:
Lowering Reaction Temperatures: Investigating catalysts or alternative precursors to reduce the high temperatures required for polymerization and conversion.
Energy-Efficient Processes: Exploring methods like microwave-assisted synthesis, which can offer rapid heating and reduced energy consumption compared to conventional furnace heating.
Aqueous-Based Routes: Developing solution-based methods, such as the coacervation process used for composites, which can be more energy-efficient and avoid the use of harsh organic solvents. nih.gov
Alternative Precursors: Utilizing precursors derived from renewable sources or industrial byproducts to create a more circular economy for phosphate materials.
The shift towards eco-friendly formulations and sustainable sourcing is a growing trend in the chemical industry, driven by both regulatory pressures and consumer demand. apiary.io
Interdisciplinary Research with Emerging Technologies (e.g., energy storage, environmental remediation)
This compound and related phosphate compounds are at the forefront of interdisciplinary research, particularly in the fields of energy storage and environmental remediation.
Energy Storage: With the rising demand for alternatives to lithium-ion batteries, sodium-ion batteries (SIBs) have emerged as a promising technology due to the natural abundance and low cost of sodium. sodiumbatteryhub.comrsc.org Phosphate-based materials are critical components in the development of cathodes for SIBs. Research into nanocomposites has shown that high-pressure processing of materials like NaFePO₄ glass can create electrochemically active nanocrystalline phases, including NASICON (Na Super Ionic CONductor) and alluaudite. mdpi.com This processing can increase electrical conductivity by several orders of magnitude, enhancing battery performance. mdpi.com Furthermore, cyclic sodium trimetaphosphate has been used as an additive in gel polymer electrolytes for lithium-sulfur batteries, where it helps to restrain the problematic "shuttle effect". rsc.org
Environmental Remediation: The chelating properties of this compound make it valuable for water treatment applications. apiary.io Its ability to form soluble complexes with metal ions allows it to sequester calcium and magnesium, acting as a water softener. chemicalbook.com Future research is exploring the development of novel phosphate-based materials and composites for the targeted removal of heavy metals and other pollutants from wastewater. apiary.io The growing global focus on water conservation and efficient industrial water treatment is expected to drive innovation in this area. marketreportanalytics.com
Table 2: this compound in Emerging Technologies
| Technology Area | Application | Research Focus | Key Benefit |
|---|---|---|---|
| Energy Storage | Cathode materials for Sodium-Ion Batteries (SIBs) | Developing nanocomposites (e.g., NASICON, alluaudite) from phosphate glasses. mdpi.com | Abundant source material (sodium), enhanced electrical conductivity. sodiumbatteryhub.commdpi.com |
| Electrolyte additives | Using trimetaphosphate in gel polymer electrolytes. rsc.org | Suppresses "shuttle effect" in Li-S batteries, high ionic conductivity. rsc.org | |
| Environmental Remediation | Water Treatment | Sequestrant for heavy metal ions. apiary.io | Forms stable, soluble complexes with metal ions. chemicalbook.com |
Q & A
Q. What protocols mitigate data contradictions in this compound’s optical properties when doped with rare-earth ions?
- Methodological Answer : Standardize sample preparation (e.g., melt-quenching at 1,200°C) to ensure homogeneity. Use Judd-Ofelt theory to analyze emission spectra of Sm³⁺-doped glasses, and correct for inner-filter effects using UV-Vis absorption baselines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
